2-(Benzylsulfanyl)-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylsulfanyl)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]propanehydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzylsulfanyl group, a hydrazide linkage, and a prop-2-en-1-yloxy phenyl group, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]propanehydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzyl mercaptan with a suitable hydrazide precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The intermediate product is then reacted with 4-(prop-2-en-1-yloxy)benzaldehyde to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzylsulfanyl)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide linkage can be reduced to form corresponding amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Benzylsulfanyl)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]propanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Benzylsulfanyl)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]propanehydrazide involves its interaction with specific molecular targets. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially modifying their activity. The hydrazide linkage can interact with carbonyl groups, leading to the formation of hydrazones, which can further influence biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde
- 1,1’-Sulfonylbis[4-(prop-2-en-1-yloxy)benzene
Uniqueness
2-(Benzylsulfanyl)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]propanehydrazide is unique due to its combination of a benzylsulfanyl group and a hydrazide linkage, which provides distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C20H22N2O2S |
---|---|
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
2-benzylsulfanyl-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C20H22N2O2S/c1-3-13-24-19-11-9-17(10-12-19)14-21-22-20(23)16(2)25-15-18-7-5-4-6-8-18/h3-12,14,16H,1,13,15H2,2H3,(H,22,23)/b21-14+ |
InChI-Schlüssel |
CJEMCZBQSSJSRU-KGENOOAVSA-N |
Isomerische SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)OCC=C)SCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)OCC=C)SCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.